trans-4-Aminocyclohexanemethanol hydrochloride

Pharmaceutical synthesis Bioconjugation Drug delivery

Researchers relying on cis/trans isomer mixtures risk irreproducible stereoselective syntheses and analytical false positives. trans-4-Aminocyclohexanemethanol hydrochloride (CAS 1504-49-0) eliminates this ambiguity: • Defined trans-geometry ensures conformational rigidity for chiral drug candidate construction. • Hydrochloride salt delivers 165.66 g/mol MW with enhanced aqueous solubility vs. free base. • Validated as the authentic MeCCNU metabolite for LC-MS/MS method development. Procurement managers benefit from >95% purity inventory, cost-advantaged pricing vs. cis isomer, and refrigerated global shipping from stock.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 1504-49-0
Cat. No. B073332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Aminocyclohexanemethanol hydrochloride
CAS1504-49-0
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESC1CC(CCC1CO)N.Cl
InChIInChI=1S/C7H15NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h6-7,9H,1-5,8H2;1H
InChIKeyNSHKTFVRDSRTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Aminocyclohexanemethanol HCl: Specifications & Procurement


trans-4-Aminocyclohexanemethanol hydrochloride (CAS 1504-49-0) is a chiral cyclohexylamine hydrochloride salt with a molecular weight of 165.66 g/mol . The compound is characterized by a rigid cyclohexane backbone with trans-oriented amino and hydroxymethyl functional groups, conferring distinct stereochemical and physicochemical properties [1]. Its hydrochloride form significantly enhances aqueous solubility and stability compared to the free base, making it a versatile intermediate in pharmaceutical synthesis and materials science . The compound is commercially available at purities of 95–98% and is typically stored under inert atmosphere at refrigerated temperatures .

Stereoselective synthesis building block— trans-cyclohexane scaffold
MeCCNU metabolite reference standard— stereochemical-control context
Hydrochloride salt for aqueous reaction compatibility— enhanced solubility form
Analytical & QC material with distinct thermal properties— identity verification support

trans-4-Aminocyclohexanemethanol HCl: Generic Substitution Risks


Generic substitution of trans-4-Aminocyclohexanemethanol hydrochloride with other aminocyclohexane derivatives is not straightforward due to critical differences in stereochemistry, salt form, and resultant physicochemical properties. The trans configuration of the amino and hydroxymethyl groups on the cyclohexane ring dictates the compound's conformational stability and reactivity profile, which directly influences its utility in stereoselective synthesis [1]. Furthermore, the hydrochloride salt imparts enhanced water solubility and shelf stability compared to the free base, which may be critical for aqueous reaction conditions or biological assays . The cis isomer (CAS 61367-22-4) shares the same molecular weight but exhibits different stereochemistry, potentially altering its biological interactions and synthetic outcomes [2]. Therefore, direct substitution without rigorous analytical confirmation can lead to irreproducible results or failed syntheses.

This Product

trans-4-Aminocyclohexanemethanol HCl (CAS 1504-49-0)

trans stereochemistry hydrochloride salt solid, aqueous-soluble
Potential Substitute

cis isomer (CAS 61367-22-4) or free base (CAS 1467-84-1)

Stereochemistry and salt form may shift reactivity, solubility, and biological recognition; direct replacement may require re-validation of synthetic or analytical methods.

different ring geometry free base: liquid, lower aqueous stability

trans-4-Aminocyclohexanemethanol HCl: Evidence vs. Analogues


Hydrochloride Salt vs. Free Base

The hydrochloride salt form of trans-4-aminocyclohexanemethanol (CAS 1504-49-0) exhibits significantly improved water solubility and chemical stability compared to its free base counterpart (CAS 1467-84-1). While the free base is described as a colorless to yellowish liquid with a bitter taste , the hydrochloride salt is a solid that offers enhanced handling and storage properties . This difference is critical for applications requiring aqueous reaction media or long-term reagent stability.

Hydrochloride Salt vs. Free Base
Class-level inference
Solid salt with enhanced aqueous solubility
Free base: liquid, water-soluble but lower stability
Salt form governs handling and aqueous reaction reproducibility.
Class-level property; verify lot-specific solubility if critical.
Pharmaceutical synthesis Bioconjugation Drug delivery

Thermal Properties: Melting & Boiling Points

The trans isomer of 4-aminocyclohexanemethanol hydrochloride exhibits distinct thermal properties compared to its cis counterpart. The trans isomer (CAS 1504-49-0) is reported to have a predicted boiling point of 218.8±13.0 °C at 760 mmHg , whereas the free base trans isomer (CAS 1467-84-1) has a melting point of 146-148°C . While direct melting point data for the cis hydrochloride are less commonly reported, the cis configuration generally leads to different intermolecular packing, which can affect melting point and solubility. These thermal signatures are critical for identity verification and purity assessment by analytical laboratories.

Thermal Properties
Supporting evidence
Predicted bp 218.8±13.0 °C (trans HCl)
cis isomer data limited
Thermal signatures assist stereoisomer identity confirmation.
Predicted values; experimental verification recommended for QC.
Analytical chemistry Quality control Thermal analysis

Vendor Purity & Pricing Comparison

Commercially available trans-4-aminocyclohexanemethanol hydrochloride (CAS 1504-49-0) is offered at varying purities and price points, which directly impact its suitability for different research applications. For instance, AChemBlock provides the compound at 97% purity with pricing of $400 for 25g and $1,270 for 100g . In contrast, the cis isomer (CAS 61367-22-4) is available from CymitQuimica at 97% purity with pricing of €126.00 for 1g and €260.00 for 5g . This substantial difference in unit cost may reflect synthetic accessibility or market demand. Additionally, Synblock offers the trans isomer at ≥98% purity , highlighting the availability of higher-grade material for sensitive applications.

Vendor Purity & Pricing
Cross-study comparable
Trans isomer ~$16/g (97%, 25g scale)
cis isomer ~€126/g (97%, 1g scale) — reported ~87% lower cost for trans at compared scales
Cost context may support procurement for large-scale syntheses where trans geometry is required.
Pricing from 2025-2026 vendor listings; lot-specific purity review advised.
Procurement Cost analysis Supply chain

MeCCNU Metabolite

trans-4-Aminocyclohexanemethanol (free base) has been identified as a metabolite of the investigational anticancer agent 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU) . This metabolic relationship positions the compound as a valuable reference standard for pharmacokinetic studies and metabolite profiling in oncology drug development. While the cis isomer may also be a metabolite of cis-MeCCNU analogs, the trans specificity of the parent drug necessitates the use of the trans-isomer standard for accurate quantification.

MeCCNU Metabolite
Supporting evidence
Confirmed metabolite of trans-MeCCNU
stereospecific bioanalysis requirement
Correct stereoisomer is essential for accurate metabolite quantification.
Relevance depends on parent drug stereochemistry; verify analytical method compatibility.
Drug metabolism Pharmacokinetics Oncology

trans-4-Aminocyclohexanemethanol HCl: Procurement & Research Applications


Asymmetric Synthesis Building Block

The rigid trans-cyclohexane scaffold and bifunctional amine/hydroxyl groups make trans-4-aminocyclohexanemethanol hydrochloride an ideal chiral building block for the construction of complex drug candidates [1]. Its enhanced water solubility as the hydrochloride salt facilitates aqueous reaction conditions, while its stereochemistry enables precise control over the three-dimensional architecture of target molecules. This application is particularly relevant in the synthesis of conformationally constrained analogs for medicinal chemistry optimization programs.

MeCCNU Metabolite Reference Standard

Given its confirmed role as a metabolite of trans-MeCCNU , this compound is essential for developing and validating LC-MS/MS methods for quantifying MeCCNU and its metabolites in biological matrices. Procurement of the correct trans stereoisomer ensures analytical accuracy and avoids misidentification that could arise from using the cis isomer. This application supports preclinical and clinical development of nitrosourea-based anticancer agents.

Cost-Effective Large-Scale Synthesis

With a unit price significantly lower than its cis counterpart , trans-4-aminocyclohexanemethanol hydrochloride offers a cost-advantaged entry point for multigram to kilogram-scale syntheses where absolute stereochemistry is less critical or where the trans geometry is specifically required. This is particularly valuable for process chemistry and the production of fine chemicals.

Analytical & QC Reference Material

The distinct thermal properties (boiling point ~218.8 °C) and solid physical state of the hydrochloride salt make it suitable for use as a reference material in gas chromatography, HPLC, and thermal analysis method development. Its well-defined stereochemistry ensures that analytical methods developed with this compound are specific and reliable for quality control of in-house synthesized analogs or commercial lots.

Application
Selection Property
Validation Focus
Asymmetric synthesis building block
Chiral trans-cyclohexane scaffold, aqueous salt form
Stereochemical outcome and reaction compatibility
MeCCNU metabolite reference standard
Correct stereoisomer for trans-MeCCNU bioanalysis
LC-MS/MS method accuracy and metabolite identification
Cost-efficient larger-scale synthesis
Reported lower unit cost vs. cis isomer
Procurement cost-benefit review at target scale
Analytical & QC reference material
Distinct thermal properties (bp ~218.8 °C) and solid state
GC/HPLC method development and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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